3-Sulfanylidenepropanal
Description
3-Sulfanylidenepropanal (IUPAC name: 3-(methylthio)propanal; CAS: 3268-49-3) is a sulfur-containing aldehyde with the molecular formula C₄H₈OS. Its structure comprises a propanal backbone (CH₃-CHO) substituted with a methylthio (-SCH₃) group at the β-position . This compound is notable for its role as a flavoring agent, contributing sulfurous, onion-like aromas to food products . Its volatility and reactivity make it valuable in organic synthesis, particularly in thiol-mediated reactions.
Properties
CAS No. |
64371-74-0 |
|---|---|
Molecular Formula |
C3H4OS |
Molecular Weight |
88.13 g/mol |
IUPAC Name |
3-sulfanylidenepropanal |
InChI |
InChI=1S/C3H4OS/c4-2-1-3-5/h2-3H,1H2 |
InChI Key |
FWSRAGKXTNZFDH-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanylidenepropanal can be achieved through several methods. One common approach involves the reaction of propanal with sulfur-containing reagents under controlled conditions. For instance, the reaction of propanal with hydrogen sulfide (H₂S) in the presence of a catalyst can yield 3-Sulfanylidenepropanal. Another method involves the use of thiourea as a sulfur source, where propanal is reacted with thiourea in the presence of an acid catalyst to produce the desired compound .
Industrial Production Methods
Industrial production of 3-Sulfanylidenepropanal typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Sulfanylidenepropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction of 3-Sulfanylidenepropanal can yield thiols or thioethers, depending on the reducing agent used. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
3-Sulfanylidenepropanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-Sulfanylidenepropanal involves its interaction with specific molecular targets and pathways. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is the basis for its biological activities, such as antimicrobial effects. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-sulfanylidenepropanal with three structurally related compounds, emphasizing differences in substituents, functional groups, and applications:
Key Observations:
Functional Group Diversity: 3-Sulfanylidenepropanal’s thioether and aldehyde groups contrast with 3-(ethylsulfinyl)propanoic acid’s sulfinyl and carboxylic acid moieties, which confer distinct reactivity (e.g., nucleophilic vs. electrophilic behavior) . The trifluoromethylphenyl substituent in 3-(3-Trifluoromethylphenyl)propanal enhances lipophilicity, making it suitable for drug synthesis .
Applications :
Physicochemical Properties
- Volatility: 3-Sulfanylidenepropanal’s low molecular weight contributes to its volatility, unlike the non-volatile 3-(ethylsulfinyl)propanoic acid .
- Stability : The trifluoromethylphenyl group in 3-(3-Trifluoromethylphenyl)propanal imparts resistance to oxidation, contrasting with the reactive aldehyde group in 3-sulfanylidenepropanal .
Industrial and Research Relevance
- Flavor Industry : 3-Sulfanylidenepropanal’s sulfurous aroma is irreplaceable in savory flavors, whereas furyl-alanine derivatives (e.g., 3-(3-Furyl)-D-alanine) are used in sweeteners .
- Pharmaceuticals : The trifluoromethylphenyl analog’s stability under harsh conditions makes it a preferred intermediate in API synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
